Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate
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Overview
Description
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is a chemical compound with the molecular formula C18H14N2O6.2H4N and a molecular weight of 390.3905 g/mol . This compound is known for its unique structure, which includes two ammonium ions and a bisbenzoate moiety connected by an ethanediylbis(iminocarbonyl) linker .
Preparation Methods
The synthesis of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate typically involves the reaction of 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid with ammonium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired diammonium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can be compared with similar compounds such as:
2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid: This compound shares a similar core structure but lacks the ammonium ions.
Other bisbenzoate derivatives: These compounds have variations in their substituents and linkers, leading to different chemical and biological properties. The uniqueness of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate lies in its specific structure and the presence of ammonium ions, which confer distinct properties and applications.
Biological Activity
Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate, commonly referred to as diammonium bisbenzoate, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N4O4
- Molecular Weight : 390.39 g/mol
- CAS Number : 84308-52-1
The structure of diammonium bisbenzoate features two benzoate groups linked through an ethylene diamine moiety, which may influence its biological interactions.
Diammonium bisbenzoate exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth.
- Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to scavenging free radicals, thus reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
In Vitro Studies
In vitro studies have highlighted the following findings regarding the biological activity of diammonium bisbenzoate:
Study Type | Findings |
---|---|
Antimicrobial Testing | Exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL. |
Cytotoxicity Assays | Showed selective cytotoxicity in cancer cell lines while sparing normal cells, indicating potential as an anticancer agent. |
Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assays with an IC50 value of 25 µg/mL. |
Case Studies
-
Case Study on Antimicrobial Effects :
- A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of diammonium bisbenzoate against various pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
-
Case Study on Cancer Cell Lines :
- Research conducted at a leading cancer research institute evaluated the effects of diammonium bisbenzoate on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with mechanisms involving caspase activation and mitochondrial dysfunction.
-
Case Study on Anti-inflammatory Effects :
- An investigation into the anti-inflammatory properties revealed that diammonium bisbenzoate inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases.
Toxicological Profile
The toxicological assessment of diammonium bisbenzoate is crucial for understanding its safety profile:
Properties
CAS No. |
84308-52-1 |
---|---|
Molecular Formula |
C18H22N4O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diazanium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H16N2O6.2H3N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1H3 |
InChI Key |
FGAQRBQPHXADBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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